ethyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate
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Overview
Description
ethyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-4-quinolinecarboxylic acid with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to form the intermediate product, which is then further reacted with methyl thiophene-2-carboxylate to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways in cells, which is particularly useful in the treatment of diseases such as cancer and bacterial infections.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid
Uniqueness
ethyl 4-cyano-3-methyl-5-{[(2-phenyl-4-quinolyl)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific quinoline and thiophene moieties, which confer distinct biological activities and chemical reactivity. Its ability to act as a potent enzyme inhibitor sets it apart from other similar compounds.
Properties
Molecular Formula |
C25H19N3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C25H19N3O3S/c1-3-31-25(30)22-15(2)19(14-26)24(32-22)28-23(29)18-13-21(16-9-5-4-6-10-16)27-20-12-8-7-11-17(18)20/h4-13H,3H2,1-2H3,(H,28,29) |
InChI Key |
HXEHNYSFNSVPOV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C#N)C |
Origin of Product |
United States |
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